molecular formula C16H19ClSi B126151 tert-Butylchlorodiphenylsilane CAS No. 58479-61-1

tert-Butylchlorodiphenylsilane

Cat. No.: B126151
CAS No.: 58479-61-1
M. Wt: 274.86 g/mol
InChI Key: MHYGQXWCZAYSLJ-UHFFFAOYSA-N
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Description

Evolution and Historical Context of Silyl (B83357) Protecting Groups

The concept of using protecting groups to temporarily mask reactive functional groups has been a cornerstone of organic synthesis for many years. numberanalytics.com Within this field, silyl ethers emerged as a particularly versatile class of protecting groups for alcohols. The widespread use of silyl protecting groups began to gain significant traction in the 1970s, a development that revolutionized the field of organic synthesis. numberanalytics.comtotal-synthesis.com

Prior to this, simpler protecting groups were used, but the introduction of silyl ethers offered greater flexibility and selectivity. numberanalytics.com The early silylating agents, such as chlorotrimethylsilane (B32843) (TMS-Cl), formed silyl ethers (TMS ethers) that were often too labile, being susceptible to cleavage during aqueous workups or chromatography. uwindsor.ca This limitation spurred the development of more robust silyl protecting groups.

A major breakthrough came in 1972 when E.J. Corey introduced the tert-butyldimethylsilyl (TBDMS) group, which exhibited significantly greater stability. total-synthesis.com Building on this, Stephen Hanessian and P. Lavallée developed the tert-butyldiphenylsilyl (TBDPS) group in 1975. wikipedia.org Their goal was to create a protecting group that retained the beneficial features of existing silyl ethers—such as ease of formation and compatibility with various analytical techniques—while offering superior stability, particularly towards acidic conditions. wikipedia.org The TBDPS group proved to be a significant improvement, showing remarkable resistance to acidic hydrolysis, which allowed for selective deprotection of other acid-labile groups in its presence. wikipedia.org Over the last few decades, silyl groups like TBDPS, TBDMS, and TIPS have become indispensable tools, especially in complex oligosaccharide synthesis where multiple orthogonal protecting groups are required. beilstein-journals.orgnih.gov

Significance of Steric Bulk in Organosilicon Reagents

The stability and reactivity of organosilicon reagents, particularly silyl protecting groups, are profoundly influenced by the steric bulk of the substituents attached to the silicon atom. wikipedia.orgshinetsusilicone-global.com As a general principle, increasing the steric hindrance around the silicon center enhances the stability of the resulting silyl ether. shinetsusilicone-global.comfishersci.ca This increased stability is a key factor in the utility of reagents like tert-Butylchlorodiphenylsilane.

The bulky tert-butyl and phenyl groups of the TBDPS moiety sterically shield the silicon-oxygen bond from attack by acids, bases, and other nucleophiles. wikipedia.orgbeilstein-journals.org This steric protection is responsible for the TBDPS group's high resistance to acidic hydrolysis compared to less bulky silyl groups like TBDMS. wikipedia.orgfishersci.ca The steric hindrance not only affects stability but also governs the selectivity of the silylation reaction. Due to its significant steric demand, TBDPSCl reacts preferentially with less sterically hindered primary alcohols over more hindered secondary and tertiary alcohols. fishersci.caorganic-chemistry.org This selectivity is a crucial advantage in the synthesis of complex polyhydroxylated molecules, allowing for the targeted protection of specific hydroxyl groups.

Furthermore, steric bulk plays a critical role in influencing the conformational properties of molecules, which can impact reactivity and stereoselectivity in subsequent reactions. beilstein-journals.org In carbohydrate chemistry, for example, bulky silyl groups on a pyranose ring can alter the ring's conformation, which in turn can direct the stereochemical outcome of glycosylation reactions. beilstein-journals.org The deliberate choice of a silyl group with a specific steric profile allows chemists to fine-tune the reactivity and selectivity of synthetic transformations. acs.orgacs.org

Comparative Analysis with Analogous Silyl Protecting Agents

The selection of an appropriate silyl protecting group is a critical decision in planning a synthetic route. This compound (TBDPSCl) is one of several common silylating agents, each with a unique profile of stability and reactivity. The most common analogues for comparison are tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl).

The primary differentiator among these reagents is the steric bulk around the silicon atom, which dictates the stability of the corresponding silyl ether. The TBDPS group is significantly more stable towards acidic hydrolysis than the TBDMS group and also more stable than the triisopropylsilyl (TIPS) group under acidic conditions. wikipedia.orgfishersci.caresearchgate.net Conversely, when fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) are used for deprotection, the TIPS group is more stable than the TBDPS group. wikipedia.org The relative stability of these groups allows for "orthogonal protection," where one type of silyl ether can be selectively cleaved in the presence of another. total-synthesis.comuchicago.edu For example, a TBDMS ether can be removed under mildly acidic conditions that leave a TBDPS ether intact. wikipedia.org

Silyl GroupAbbreviationRelative Stability to Acidic HydrolysisRelative Stability to Basic Hydrolysis
Trimethylsilyl (B98337)TMS1~1
TriethylsilylTES~64~10-100
tert-ButyldimethylsilylTBDMS / TBS~20,000~20,000
TriisopropylsilylTIPS~700,000~100,000
tert-ButyldiphenylsilylTBDPS> TBDMS & TIPS~ TBDMS
Data compiled from multiple sources. total-synthesis.comfishersci.caresearchgate.net Absolute values can vary with conditions, but the general trend holds.

In terms of reactivity for protection, the steric hindrance of TBDPSCl makes it less reactive than TBDMSCl. organic-chemistry.org While TBDMSCl can readily protect primary and secondary alcohols, TBDPSCl is more selective for primary alcohols. fishersci.ca TIPSCl is even more sterically hindered than TBDPSCl and is therefore highly selective for primary alcohols, reacting very slowly with secondary alcohols. gelest.com This graduated reactivity allows chemists to select the most appropriate reagent based on the specific substrate and the desired level of selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-chloro-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYGQXWCZAYSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5069259
Record name Silane, chloro(1,1-dimethylethyl)diphenyl-
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Molecular Weight

274.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58479-61-1
Record name tert-Butyldiphenylsilyl chloride
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Record name tert-Butyldiphenylchlorosilane
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Record name Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis-
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Record name Silane, chloro(1,1-dimethylethyl)diphenyl-
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Record name tert-butylchlorodiphenylsilane
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Record name TERT-BUTYLDIPHENYLCHLOROSILANE
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Synthetic Methodologies for Tert Butylchlorodiphenylsilane

Laboratory and Industrial Synthesis Routes

The synthesis of tert-butylchlorodiphenylsilane is most commonly achieved through the reaction of a dichlorodiphenylsilane (B42835) with a tert-butylating agent. This approach is prevalent in both laboratory and industrial settings.

Reaction of Dichlorodiphenylsilane with tert-Butyllithium (B1211817)

The predominant method for synthesizing this compound involves the reaction of dichlorodiphenylsilane with tert-butyllithium. d-nb.info This nucleophilic substitution reaction is typically carried out in an inert solvent, such as hexane (B92381) or pentane (B18724), under a nitrogen atmosphere to prevent the reaction of the highly reactive organolithium reagent with moisture or oxygen. lookchem.comd-nb.infochemicalbook.com

The reaction stoichiometry is a critical factor in maximizing the yield of the desired monosubstituted product. Typically, a slight excess of tert-butyllithium is used to ensure complete conversion of the dichlorodiphenylsilane. lookchem.com The tert-butyllithium solution is added dropwise to a solution of dichlorodiphenylsilane at room temperature. d-nb.info Following the addition, the reaction mixture is often heated to reflux for several hours to drive the reaction to completion. lookchem.comd-nb.info One specific laboratory procedure involves flushing a flask with nitrogen, charging it with dichlorodiphenylsilane in redistilled pentane, and then slowly adding a solution of tert-butyllithium in pentane. chemicalbook.com The mixture is then refluxed for 30 hours under nitrogen with stirring. chemicalbook.com Another variation involves adding tert-butyllithium to a solution of dichlorodiphenylsilane in hexane at room temperature, followed by heating at reflux for 4 hours. d-nb.info

The reaction proceeds via the displacement of one of the chlorine atoms on the dichlorodiphenylsilane by the tert-butyl group from the tert-butyllithium, forming this compound and lithium chloride as a byproduct. lookchem.com

Reaction Scheme:

Generated code
Interactive Data Table: Reaction Parameters for the Synthesis of TBDPSCl
Reactant 1 Reactant 2 Solvent Reaction Time Temperature Yield Reference
Dichlorodiphenylsilane tert-Butyllithium Pentane 30 h Reflux Not Specified chemicalbook.com
Dichlorodiphenylsilane tert-Butyllithium Hexane 4 h Reflux Not Specified d-nb.info

Alternative Synthetic Pathways and Process Optimization

While the reaction with tert-butyllithium is the most common, alternative synthetic strategies exist. One such method involves the use of a Grignard reagent, specifically tert-butylmagnesium chloride, in place of tert-butyllithium. This reaction is conducted in tetrahydrofuran (B95107) (THF). In this process, magnesium and a small amount of chloropropene are heated to initiate the Grignard reagent formation. After the reaction stabilizes, the remaining chloropropene is added. Subsequently, catalysts such as sodium thiocyanate (B1210189) and cuprous chloride are introduced, followed by the dropwise addition of dichlorodiphenylsilane. The mixture is then heated to between 90 and 150°C for 4 to 7 hours. chemicalbook.com

Process optimization for the synthesis of this compound often focuses on improving yield, minimizing byproducts, and simplifying the workup procedure. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the rate of addition of the organometallic reagent. The use of co-solvents or additives may also influence the reaction outcome. For industrial-scale production, factors such as cost of reagents, reaction time, and ease of purification are crucial considerations.

Purification and Characterization Techniques in Synthesis

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts such as di-tert-butyldiphenylsilane, and the precipitated lithium chloride.

The initial workup typically involves filtering the reaction mixture to remove the solid lithium chloride precipitate. lookchem.comchemicalbook.com A pad of a filter aid like Celite is often used to facilitate this filtration. lookchem.comchemicalbook.com The filter cake is then washed with additional solvent (e.g., pentane or hexane) to recover any entrained product. d-nb.infochemicalbook.com The combined filtrates are then concentrated under reduced pressure to remove the solvent. d-nb.info

The crude product is a colorless to pale brown oily liquid. chemicalbook.comguidechem.com For laboratory-scale purifications where high purity is required, fractional distillation under high vacuum is the method of choice. chemicalbook.com The boiling point of this compound is reported to be 90 °C at 0.01 mmHg and 125 °C at 0.06 mmHg. sigmaaldrich.comtcichemicals.com

Characterization of the purified this compound is performed using various spectroscopic and analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum of this compound in CDCl₃ typically shows a multiplet in the aromatic region (δ 7.37-7.61 ppm) corresponding to the ten phenyl protons and a singlet for the nine tert-butyl protons at approximately δ 1.02 ppm. tcichemicals.comchemicalbook.com

Gas Chromatography (GC): GC is used to assess the purity of the product, with typical purities for commercially available reagents being greater than 97% or 98%. tcichemicals.commade-in-china.com

Other Techniques: The refractive index and density are also key physical properties used for characterization. The refractive index is typically around 1.568 at 20°C, and the density is approximately 1.057 g/mL at 25°C. chemicalbook.comsigmaaldrich.com

Interactive Data Table: Spectroscopic and Physical Data for TBDPSCl
Property Value Reference
Boiling Point 90 °C @ 0.01 mmHg sigmaaldrich.com
Boiling Point 125 °C @ 0.06 mmHg tcichemicals.com
Density 1.057 g/mL @ 25 °C sigmaaldrich.com
Refractive Index n²⁰/D 1.568 sigmaaldrich.com
¹H NMR (CDCl₃) Phenyl Protons δ 7.37-7.61 (m, 10H) tcichemicals.com
¹H NMR (CDCl₃) tert-Butyl Protons δ 1.02 (s, 9H) tcichemicals.com
Purity (GC) >97.0% tcichemicals.com

Applications of Tert Butylchlorodiphenylsilane in Advanced Organic Synthesis

Role as a Versatile Protecting Group in Multistep Synthesis

In the intricate landscape of multistep synthesis, particularly in the creation of complex natural products and pharmaceuticals, the strategic protection and deprotection of functional groups is paramount. nih.gov The tert-butyldiphenylsilyl (TBDPS) group, introduced by reacting a substrate with tert-butylchlorodiphenylsilane, is a prominent member of the silyl (B83357) ether class of protecting groups. highfine.comtcichemicals.com First introduced by Hanessian and Lavallée in 1975, it was developed to offer greater stability compared to the then-common tert-butyldimethylsilyl (TBDMS) group, especially towards acidic hydrolysis. wikipedia.orgthieme-connect.com This enhanced stability allows for selective reactions and deprotections, making it an invaluable tool for chemists. wikipedia.orgcdnsciencepub.com The TBDPS group is compatible with a variety of reaction conditions and can be selectively removed in the presence of other protecting groups, highlighting its versatility. cdnsciencepub.comcdnsciencepub.com

The most common application of this compound is the protection of hydroxyl groups. wikipedia.orgguidechem.com The reagent reacts with alcohols to form robust tert-butyldiphenylsilyl ethers. chemicalbook.com This transformation is valued for its selectivity and the stability of the resulting silyl ether across a wide array of chemical environments. wikipedia.orghighfine.com The relative stability of TBDPS ethers compared to other common silyl ethers under acidic conditions is generally TMS < TES < TBDMS < TIPS < TBDPS. highfine.com

This compound exhibits a significant degree of selectivity in its reactions with different types of alcohols, a preference governed largely by steric hindrance. wikipedia.orghighfine.com The bulky tert-butyl and diphenyl groups attached to the silicon atom make the reagent highly sensitive to the steric environment of the hydroxyl group. wikipedia.org Consequently, the ease of silylation follows the order: primary > secondary > tertiary. wikipedia.org

Primary alcohols react readily under standard conditions, such as using imidazole (B134444) as a base in a solvent like dimethylformamide (DMF). thieme-connect.decommonorganicchemistry.com Secondary alcohols can also be protected, though the reaction may be slower. thieme-connect.de However, due to its significant steric bulk, this compound is generally ineffective for the protection of tertiary alcohols, which often remain unreacted even under forcing conditions. highfine.comthieme-connect.deorganic-chemistry.org This differential reactivity allows for the selective protection of a primary hydroxyl group in a molecule that also contains secondary or tertiary alcohols. wikipedia.orgnih.gov

Table 1: Reactivity of Alcohols with this compound

Alcohol TypeRelative ReactivityTypical OutcomeReference(s)
Primary (1°)HighEfficient silylation wikipedia.org, thieme-connect.de
Secondary (2°)ModerateSilylation is possible, but slower than primary organic-chemistry.org, thieme-connect.de
Tertiary (3°)Very Low / UnreactiveTypically recovered unchanged organic-chemistry.org, highfine.com, thieme-connect.de

Phenolic hydroxyl groups can also be effectively protected as TBDPS ethers. organic-chemistry.org The silylation of phenols can be achieved using conditions similar to those for aliphatic alcohols. organic-chemistry.org A notable feature of phenolic TBDPS ethers is that they can be cleaved selectively in the presence of aliphatic TBDPS ethers. An efficient and chemoselective deprotection of aryl silyl ethers can be achieved using lithium acetate (B1210297) as a catalyst, leaving aliphatic silyl ethers intact. acs.org This selectivity is highly valuable in complex syntheses where differentiation between phenolic and alcoholic hydroxyls is required. acs.org Conversely, it is also possible to selectively deprotect aliphatic TBDMS or TIPS ethers while leaving the more stable TBDPS group on a phenol (B47542) untouched. organic-chemistry.org

The steric bulk of the TBDPS group is a defining characteristic that heavily influences its reactivity and selectivity. wikipedia.orgyoutube.com This "steric hindrance" allows for the preferential protection of the least sterically encumbered hydroxyl group within a molecule. wikipedia.orgyoutube.com For example, in a diol, the primary hydroxyl will be silylated in preference to a secondary one. nih.gov

Stereochemistry also plays a crucial role. In cyclic systems like carbohydrates, it is possible to achieve selective protection of equatorial hydroxyl groups over the more sterically hindered axial ones. wikipedia.org This can be accomplished by using a cationic silyl species generated from this compound and a halogen abstractor like silver nitrate. wikipedia.org The significant steric demand of the TBDPS group has been exploited to achieve high selectivity in the mono-protection of symmetrical polyol compounds, where less bulky silylating agents might yield a mixture of products. thieme-connect.de

Beyond alcohols, this compound is also used to protect amine functional groups. nbinno.comchemicalbook.comthieme-connect.com Similar to hydroxyl groups, the active hydrogen on a primary or secondary amine can be replaced by a TBDPS group. chemicalbook.com This converts the nucleophilic amine into a non-nucleophilic silylamine, thereby protecting it from reacting with electrophiles. organic-chemistry.org The resulting N-TBDPS group is stable under various conditions but can be cleaved when necessary. thieme-connect.com For instance, bromine in methanol (B129727) has been shown to effectively deprotect TBDPS-protected amines. thieme-connect.com

The formation of tert-butyldiphenylsilyl ethers is a cornerstone of this protecting group strategy. guidechem.comchemicalbook.com The reaction is typically carried out by treating the alcohol with this compound in the presence of a base. thieme-connect.de The base serves to neutralize the hydrochloric acid that is generated during the reaction.

Commonly used conditions involve a polar aprotic solvent and a nitrogenous base. The combination of imidazole as a base and dimethylformamide (DMF) as the solvent is highly effective for the silylation of primary and secondary alcohols. thieme-connect.de For less reactive or sterically hindered alcohols, a stronger base or a more reactive silylating agent might be employed. highfine.com The reaction is generally high-yielding and clean. cdnsciencepub.comorganic-chemistry.org The resulting TBDPS ethers exhibit enhanced stability towards acidic conditions compared to many other silyl ethers like TBDMS or trityl ethers. wikipedia.orgcdnsciencepub.comcdnsciencepub.com

Table 2: Common Reagents for the Formation of TBDPS Ethers

ComponentExamplesRoleReference(s)
Silylating AgentThis compound (TBDPS-Cl)Source of the TBDPS group wikipedia.org, thieme-connect.de
BaseImidazole, Pyridine (B92270), 2,6-Lutidine, DMAPNeutralizes HCl byproduct, catalyzes reaction wikipedia.org, thieme-connect.de
SolventDimethylformamide (DMF), Dichloromethane (DCM)Reaction medium organic-chemistry.org, thieme-connect.de

Derivatization of Carboxylic Acids and Mercaptans

The reactivity of this compound extends to the derivatization of functional groups beyond alcohols. Its application in converting carboxylic acids and mercaptans into their corresponding silyl derivatives is a key strategy for their protection or for enhancing their analytical characteristics.

Carboxylic Acids: TBDPSCl is used to convert carboxylic acids into tert-butyldiphenylsilyl esters. This derivatization is often employed to protect the carboxylic acid moiety during subsequent chemical transformations. The reaction typically proceeds under mild conditions, providing quantitative conversion. researchgate.net These TBDPS esters exhibit significant stability, allowing for a broad range of synthetic operations on other parts of the molecule without affecting the protected carboxyl group. researchgate.net This method is particularly useful in liquid chromatography (LC) and mass spectrometry (MS) analysis, as the derivatization improves the volatility and chromatographic behavior of polar carboxylic acids. researchgate.netnih.gov

Mercaptans: Similarly, mercaptans (thiols) can be derivatized to form tert-butyldiphenylsilyl thioethers. The silylation of the thiol group (-SH) replaces the active hydrogen with a TBDPS group. obrnutafaza.hr This protection is robust, safeguarding the sulfur functionality during various synthetic steps. The resulting TBDPS thioethers are generally more stable than their trimethylsilyl (B98337) (TMS) counterparts, offering a distinct advantage in complex synthetic routes. obrnutafaza.hr

Protection in the Synthesis of Complex Bioactive Molecules

The synthesis of intricate bioactive molecules, such as natural products, often requires a lengthy sequence of reactions. A significant challenge in such syntheses is the selective protection and deprotection of sensitive functional groups. The TBDPS group, introduced by this compound, is widely used for protecting hydroxyl functions in these multi-step syntheses. leapchem.comsigmaaldrich.com

The key advantages of the TBDPS protecting group are its high stability under both acidic and basic conditions and its resistance to a variety of reagents that might cleave other silyl ethers (like TMS or TES). leapchem.com This robustness ensures that the protected alcohol remains intact throughout numerous synthetic transformations. Its steric bulk also allows for high selectivity in the protection of primary versus secondary alcohols. leapchem.com These features make TBDPSCl an essential tool for chemists to navigate the complexities of synthesizing pharmacologically important molecules. leapchem.com

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a key raw material and precursor in the pharmaceutical and agrochemical industries. chemicalbook.comfishersci.ca It is frequently employed during the intermediate stages of synthesizing complex active ingredients, where it serves to protect sensitive functional groups during crucial chemical transformations. leapchem.com

Synthesis of Pharmaceutical Intermediates

The role of TBDPSCl is critical in the generation of stable intermediates that are building blocks for more complex pharmaceutical compounds. chemicalbook.com By protecting active hydrogen-containing groups like hydroxyls, it allows for modifications on other parts of the molecule. hsppharma.com After the desired reactions are completed, the TBDPS group can be removed through hydrolysis to regenerate the original functional group. chemicalbook.com An example of a key intermediate prepared using this reagent is 1-benzyloxy-3-(tert-butyldiphenylsilyloxy)propan-2-ol, which is instrumental in the synthesis of certain nucleoside analogues. chemicalbook.comlookchem.com

Development of Novel Therapeutic Agents

The utility of this compound is evident in the synthesis of novel therapeutic agents targeting a range of diseases.

Research into treatments for circulatory disorders has led to the development of compounds with antagonistic activity against thromboxane (B8750289) receptors. hsppharma.com this compound is used in the synthesis of interphenylene phenyloxazoles, a class of compounds investigated for their potential to treat conditions such as circulatory diseases, angina, and stroke. chemicalbook.comfishersci.cahsppharma.comlookchem.com

Acyclic nucleosides are a class of antiviral agents. A novel synthetic pathway has been developed for mono-O-protected anti-conformationally constrained pyrimidine (B1678525) acyclic nucleosides. nih.gov This synthesis utilizes an intermediate that is protected using this compound. chemicalbook.comlookchem.com The process involves the coupling of a lithiated pyrimidine derivative with 1-benzyloxy-3-(tert-butyldiphenylsilyloxy)propan-2-one, a key component synthesized using TBDPSCl. nih.gov This specific protection strategy is crucial for the successful construction of the target nucleoside analogue. nih.gov

Synthesis of Antibiotics, Insecticides, and Vitamins

This compound (TBDPSCl) serves as a crucial protecting group in the multi-step synthesis of complex bioactive molecules such as antibiotics, insecticides, and vitamins. Its bulky nature and stability under various reaction conditions allow for the selective protection of hydroxyl groups, preventing them from undergoing unwanted reactions while other chemical transformations are carried out on the molecule.

In the realm of antibiotics, a notable application of TBDPSCl is in the total synthesis of Boholamide A, a macrocyclic depsipeptide with potential anticancer activities. nih.govchemistryviews.orgnih.gov During the synthesis of a key fragment of Boholamide A, TBDPSCl is used to protect the primary alcohol of an L-serine derivative. nih.gov This protection allows for subsequent reactions, such as the reduction of a methyl ester to an aldehyde and a Wittig reaction, to proceed without affecting the hydroxyl group. nih.gov The TBDPS group's stability is essential for the successful construction of the complex molecular architecture of this natural product.

While specific examples in insecticide synthesis are less explicitly detailed in the provided search results, the general principle of using TBDPSCl as a protecting group for hydroxyl functionalities is applicable. The synthesis of complex insecticides, such as certain pyrethroids, often involves multiple steps where selective protection of reactive groups is necessary to achieve the desired final product. researchgate.netgoogle.combeyondpesticides.orgnih.govjlu.edu.cn The stability of the TBDPS ether bond allows for a wide range of subsequent chemical modifications on other parts of the molecule without cleavage of the protecting group. wikipedia.org

In the synthesis of vitamins, particularly vitamin D analogues, silyl protecting groups play a significant role. iiarjournals.orgnih.gov The synthesis of 24R,25-dihydroxyvitamin D₃, for instance, involves the use of silyl ethers to protect hydroxyl groups during the construction of the A-ring and CD-ring fragments of the molecule. iiarjournals.org Although the specific use of TBDPSCl is not explicitly mentioned in this particular synthesis, its properties make it a suitable candidate for such transformations, where robust protection of hydroxyl groups is required during multi-step synthetic sequences. iiarjournals.org

Role in Materials Science and Advanced Materials Development

Synthesis of Silicon-Containing Polymers and Materials

This compound is utilized in the synthesis and modification of silicon-containing polymers, imparting unique properties to the resulting materials. escholarship.orguitm.edu.my While not a primary monomer for polymerization in the provided context, it serves as a valuable functionalizing agent. For instance, TBDPSCl can be used to introduce bulky tert-butyldiphenylsilyl groups onto a polymer backbone, which can significantly alter the polymer's physical and chemical properties.

Research in the field of polysiloxanes has explored the incorporation of various functional groups to tailor their properties for specific applications. utoronto.canih.govrsc.org The introduction of TBDPS groups can enhance the thermal stability and modify the solubility and processability of these polymers. The bulky phenyl groups can increase the rigidity of the polymer chains and improve their resistance to degradation at high temperatures.

Functional polymers with specific chemical moieties are designed for a wide array of applications, from biomedical devices to advanced coatings. vanderbilt.edunih.govmdpi.comsigmaaldrich.comnih.gov The covalent attachment of TBDPS groups to a polymer surface or backbone is a strategy to create materials with controlled surface energy and chemical reactivity.

Applications in Coatings and Sealants

A significant application of this compound in materials science is in the formulation of hydrophobic and superhydrophobic coatings. frontiersin.orgresearchgate.netresearchgate.netnih.govmdpi.com TBDPSCl can react with hydroxyl groups present on various surfaces, such as silica, glass, and other construction materials, to form a covalently bound silyl ether layer. frontiersin.org This surface modification replaces hydrophilic silanol (B1196071) groups with bulky, nonpolar tert-butyldiphenylsilyl groups, drastically reducing the surface energy and rendering the surface water-repellent.

The creation of superhydrophobic surfaces often involves a two-fold approach: generating a specific surface roughness at the micro- or nanoscale and subsequently lowering the surface energy. researchgate.netnih.gov Silica nanoparticles are commonly used to create the necessary roughness, and organosilanes like TBDPSCl can then be employed to functionalize these nanoparticles, imparting the desired hydrophobicity. researchgate.netmdpi.com

The resulting coatings find applications in self-cleaning surfaces, where water droplets can easily roll off, carrying away dirt and contaminants. researchgate.net In the context of sealants, the hydrophobic nature imparted by TBDPSCl can improve the material's resistance to moisture penetration, enhancing its durability and performance in various environments. The chemical stability of the Si-O-Si bond formed contributes to the longevity of the hydrophobic effect. frontiersin.org

Utilization in Analytical Chemistry Sample Preparation

This compound is a valuable derivatizing agent in analytical chemistry, particularly for enhancing the analysis of polar compounds by chromatography and mass spectrometry. researchgate.nettandfonline.comtandfonline.com Derivatization is a sample preparation technique where the analyte of interest is chemically modified to improve its analytical properties, such as volatility, thermal stability, chromatographic separation, and detectability. nih.govdiva-portal.orgresearchgate.netnih.gov

In the context of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), TBDPS derivatization has been successfully employed for the analysis of fatty acids, cholesterol, and bile acids. researchgate.nettandfonline.comtandfonline.com The reaction of TBDPSCl with carboxylic acids and hydroxyl groups under mild conditions results in the formation of stable TBDPS esters and ethers, respectively. researchgate.nettandfonline.com These derivatives exhibit several advantages:

Enhanced Stability: TBDPS derivatives are more stable during chromatographic separation compared to other silyl derivatives like trimethylsilyl (TMS) ethers. researchgate.nettandfonline.com

Improved Detection: The diphenyl groups in the TBDPS moiety act as a chromophore, allowing for ultraviolet (UV) detection, which is particularly useful for compounds that lack a native chromophore. researchgate.nettandfonline.com

Favorable Mass Spectrometric Fragmentation: In mass spectrometry, TBDPS derivatives often produce characteristic fragment ions, such as the loss of the tert-butyl group ([M-57]⁺), which aids in molecular weight determination and structural elucidation. researchgate.nettandfonline.com

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like steroids and hydroxy fatty acids. nih.govdiva-portal.orgresearchgate.netnih.govnih.gov While tert-butyldimethylsilyl (TBDMS) derivatives are more commonly mentioned in this context, the principles of silylation with TBDPSCl are similar. nih.gov The formation of TBDPS ethers of steroids would increase their volatility, allowing them to be analyzed by GC-MS. The resulting mass spectra would likely exhibit characteristic fragmentation patterns useful for identification and quantification.

Below is a data table summarizing the applications of TBDPS derivatization in analytical chemistry:

Analyte ClassAnalytical Technique(s)Benefits of TBDPS DerivatizationKey Mass Spectral Fragment
Fatty AcidsHPLC-UV, LC-MSIncreased stability, UV detection, characteristic fragmentation[M-57]⁺
CholesterolHPLC-UV, LC-MSIncreased stability, UV detection, characteristic fragmentation[M-57]⁺
Bile AcidsHPLC-UV, LC-MSIncreased stability, UV detection, characteristic fragmentation[M-57]⁺
SteroidsGC-MS (potential)Increased volatility and thermal stability[M-57]⁺ (expected)
Hydroxy Fatty AcidsGC-MS (by analogy with TBDMS)Increased volatility and thermal stability, characteristic fragmentation[M-57]⁺

Mechanistic and Reactivity Studies of Tert Butylchlorodiphenylsilane

Kinetic and Thermodynamic Considerations in Silylation Reactions

The silylation of alcohols with tert-Butylchlorodiphenylsilane (TBDPSCl) is a process where the outcome can be governed by both kinetic and thermodynamic factors. The interplay between these factors is particularly evident in the regioselective protection of polyol systems, such as carbohydrates. The initial site of silylation is often determined by the kinetic accessibility of the hydroxyl group, with less sterically hindered primary alcohols reacting faster than secondary or tertiary ones.

However, under certain conditions, intramolecular migration of the tert-butyldiphenylsilyl (TBDPS) group can occur, leading to a thermodynamically more stable product. This rearrangement suggests that the silylation process is reversible, allowing for an equilibrium to be established. For instance, in the protection of carbohydrate secondary hydroxy groups, the final product distribution can be a result of a combination of the initial kinetic silylation and subsequent intramolecular migrations of the TBDPS group to a more stable position. rsc.orgresearchgate.net The spatial arrangement of the hydroxyl groups significantly influences this selectivity, which arises from the balance of these kinetic and thermodynamic factors. rsc.orgresearchgate.net

Influence of Catalysts and Reagents on Reaction Efficiency and Selectivity

The efficiency and selectivity of silylation reactions using TBDPSCl are highly dependent on the choice of catalysts, bases, and solvents. These components can activate the silylating agent, enhance the nucleophilicity of the substrate, and influence the reaction environment to favor specific outcomes.

The combination of imidazole (B134444) as a base and N,N-dimethylformamide (DMF) as a solvent is a widely used and highly effective system for promoting silylation with TBDPSCl. chemicalbook.com This system is known for its strong reactivity, enabling the protection of even sterically hindered secondary alcohols. chemicalbook.com The mechanism is believed to proceed through the formation of a highly reactive silylating intermediate, N-(tert-butyldiphenylsilyl)imidazole. This intermediate is more susceptible to nucleophilic attack by an alcohol compared to TBDPSCl itself.

In the context of complex molecules like carbohydrates, the imidazole/DMF system has been instrumental in achieving regioselective protection of secondary hydroxyl groups. rsc.orgresearchgate.net By carefully controlling reaction conditions such as temperature and reaction time, it is possible to favor the protection of specific hydroxyl groups, a selectivity that is modulated by a combination of kinetic factors and the potential for intramolecular migration of the TBDPS group. rsc.orgresearchgate.net

Table 1: Silylation of Carbohydrates using TBDPSCl in Imidazole/DMF

Substrate Type Key Finding Outcome Reference
Glucopyranosides Spatial arrangement of OH groups modulates selectivity. Selective protection of secondary OH groups. rsc.orgresearchgate.net
Mannopyranosides TBDPS group rearrangement has a large effect. Protection of OH at positions 2, 3, or 2 and 4. rsc.orgresearchgate.net
Rhamnopyranosides TBDPS group rearrangement has a large effect. Protection of OH at positions 2, 3, or 2 and 4. rsc.orgresearchgate.net
Fucopyranosides Reactivity governed by steric factors. Synthesis of 3-O-tert-butyldiphenylsilyl derivatives. rsc.org

Ammonium salts, such as ammonium nitrate (NH₄NO₃) and ammonium perchlorate (NH₄ClO₄), have been identified as effective promoters for the silylation of primary alcohols with TBDPSCl in DMF. chemicalbook.com These promoters can significantly accelerate the reaction, leading to excellent yields in very short reaction times. For example, the reaction between TBDPSCl and a primary alcohol like benzyl alcohol can reach completion in just 15 minutes with high yields in the presence of these salts. chemicalbook.com In contrast, other salts like silver nitrate have been shown to provide inferior yields under identical conditions, highlighting the specific promoting effect of the ammonium salts. chemicalbook.com

Table 2: Effect of Promoters on the Silylation of Benzyl Alcohol with TBDPSCl in DMF

Promoter Reaction Time Yield Reference
Ammonium Nitrate 15 min Excellent chemicalbook.com
Ammonium Perchlorate 15 min Excellent chemicalbook.com
Silver Nitrate 15 min Inferior chemicalbook.com

Lewis acids can catalyze silylation reactions by coordinating to the chlorine atom of TBDPSCl, which polarizes the silicon-chlorine bond and makes the silicon atom more electrophilic and susceptible to nucleophilic attack. wikipedia.orgnih.gov This activation increases the reactivity of the silylating agent.

Conversely, Lewis bases are crucial for activating the alcohol substrate. princeton.edu A Lewis base, such as imidazole or triethylamine (B128534), deprotonates the alcohol, increasing its nucleophilicity. In some systems, a catalyst can exhibit bifunctional Lewis acid-Lewis base properties, activating both the electrophile and the nucleophile simultaneously to enhance reaction rates and selectivity. researchgate.net The combined use of Lewis acids and bases can lead to organized transition states, resulting in enhanced reactivity and stereoselectivity. researchgate.net

The choice of base and solvent is critical in silylations with the sterically demanding TBDPSCl. Sterically hindered, non-nucleophilic bases are often preferred to prevent competition with the alcohol substrate for the silylating agent. Examples include triethylamine and more complex bases like proazaphosphatranes. chemicalbook.comorganic-chemistry.org These bases can effectively deprotonate the alcohol without undergoing silylation themselves. While a proazaphosphatrane catalyst proved effective for the silylation of primary and secondary alcohols with TBDPSCl, tertiary alcohols remained unreacted, underscoring the significant steric limitations. organic-chemistry.org

Steric Hindrance Effects on Reactivity and Product Formation

The most defining characteristic of this compound is the significant steric bulk created by the tert-butyl group and the two phenyl groups attached to the silicon atom. wikipedia.org This steric hindrance is a dominant factor controlling the reagent's reactivity and selectivity. wikipedia.org

The primary consequence of this steric bulk is a pronounced selectivity for less hindered hydroxyl groups. TBDPSCl reacts preferentially with primary alcohols over secondary alcohols, and typically does not react with tertiary alcohols at all. organic-chemistry.org This chemoselectivity is a valuable tool in organic synthesis, allowing for the protection of a specific hydroxyl group in a molecule containing multiple, electronically similar hydroxyls.

The steric hindrance also dictates the types of products that can be formed. For example, when TBDPSCl is reacted with hemiacetals, it leads to ring-opened silyl (B83357) ether carbonyl compounds instead of the corresponding mixed silyl acetals. chemicalbook.com The formation of the mixed acetal is presumably disfavored due to the excessive steric strain that would be introduced by the bulky TBDPS group. chemicalbook.com In the regioselective silylation of polyols, the relative reactivity of different secondary hydroxyl groups is often governed primarily by steric factors, where the most accessible group reacts first. rsc.org

Table 3: Influence of Steric Hindrance on TBDPSCl Reactivity

Substrate Observation Explanation Reference
Primary vs. Secondary vs. Tertiary Alcohols Reactivity Order: 1° > 2° >> 3° Steric accessibility of the hydroxyl group. organic-chemistry.org
Hemiacetals Forms ring-opened silyl ether carbonyls, not mixed acetals. Steric hindrance prevents formation of the more crowded mixed silyl acetal. chemicalbook.com
Carbohydrate Secondary OH groups Silylation occurs at the most sterically accessible position. Relative reactivity is governed by steric factors. rsc.org

Hindrance in Mixed Silyl Acetal Formation

The substantial steric bulk of the tert-butyldiphenylsilyl (TBDPS) group plays a critical role in its reactivity, particularly in reactions with hemiacetals. When this compound (TBDPS-Cl) is reacted with hemiacetals, the expected mixed silyl acetals are not formed. Instead, the reaction yields ring-opened silyl ether carbonyl compounds. chemicalbook.comguidechem.comlookchem.com This outcome is attributed to the significant steric hindrance imposed by the large TBDPS group, which prevents the formation of the sterically demanding mixed silyl acetal structure. chemicalbook.comguidechem.comlookchem.com

Influence on Regioselectivity in Polyol Silylation

The steric properties of this compound are a key determinant of its regioselectivity when reacting with polyols, such as carbohydrates. This selectivity allows for the preferential protection of specific hydroxyl groups within a molecule.

Primary vs. Secondary Hydroxyls: The TBDPS group exhibits a strong preference for reacting with primary hydroxyl groups over secondary and tertiary ones. wikipedia.orgnih.gov The ease of installation follows the order: primary > secondary > tertiary. wikipedia.org This selectivity enables the protection of the least sterically hindered hydroxyl group in the presence of more hindered ones. wikipedia.org For instance, in carbohydrate chemistry, a primary hydroxyl group can be selectively silylated using TBDPS-Cl and imidazole, even in the presence of multiple secondary hydroxyls. nih.gov

Axial vs. Equatorial Hydroxyls: Stereochemical factors also influence regioselectivity. The protection of equatorial hydroxyl groups can be selectively achieved over axial hydroxyl groups. wikipedia.org This is accomplished by using a cationic silyl species, which can be generated from tert-butyldiphenylsilyl chloride in combination with a halogen abstractor like silver nitrate. wikipedia.org

Reaction Conditions: Studies on N-phthaloylchitosan have shown that reaction conditions such as temperature, solvent, and base choice significantly influence the degree of substitution of TBDPS groups. nih.gov Interestingly, regioselective silylation of sugar polyols can be achieved rapidly under solvent-free conditions using pyridine (B92270) as a base, a process that can be accelerated with a catalytic amount of tetrabutylammonium (B224687) bromide. nih.gov

Table 1: Regioselectivity in TBDPS Silylation of Polyols
Substrate TypeObserved SelectivityTypical ConditionsReference
Primary vs. Secondary AlcoholsHigh preference for primary (1°) alcoholsTBDPS-Cl, Imidazole, DMF nih.gov
Equatorial vs. Axial AlcoholsPreference for equatorial alcoholsTBDPS-Cl, Silver Nitrate wikipedia.org
Saccharide PolyolsRegioselective silylation at specific positionsTBDPS-Cl, Pyridine (Solvent-free) nih.gov

Mechanisms of Cleavage and Deprotection of tert-Butyldiphenylsilyl Ethers

The TBDPS group is known for its robustness, offering significant stability compared to other silyl ethers. This stability necessitates specific conditions for its removal (deprotection).

Acidic Hydrolysis Resistance

A defining feature of tert-butyldiphenylsilyl ethers is their exceptional stability under acidic conditions. wikipedia.orgcdnsciencepub.com This resistance to acidic hydrolysis is considerably greater than that of other common silyl ethers like tert-butyldimethylsilyl (TBDMS) or trityl ethers. wikipedia.orgcdnsciencepub.com The TBDPS group can withstand harsh acidic treatments, such as 80% acetic acid or 50% trifluoroacetic acid, which are conditions that typically cleave other protecting groups. wikipedia.org This stability allows for the selective removal of other acid-labile groups while the TBDPS ether remains intact. cdnsciencepub.comcdnsciencepub.com

The relative stability of various silyl ethers towards acidic hydrolysis has been quantified, highlighting the superior resistance of the TBDPS group.

Table 2: Relative Resistance of Silyl Ethers to Acidic Hydrolysis
Silyl GroupRelative Resistance Rate
TMS (Trimethylsilyl)1
TES (Triethylsilyl)64
TBS/TBDMS (tert-Butyldimethylsilyl)20,000
TIPS (Triisopropylsilyl)700,000
TBDPS (tert-Butyldiphenylsilyl) 5,000,000
Data sourced from wikipedia.org

Nucleophilic Cleavage Resistance

The TBDPS group also demonstrates increased stability towards nucleophilic species, a property attributed to the steric bulk of the phenyl and tert-butyl groups surrounding the silicon atom. wikipedia.org In basic media, its stability is comparable to the TBDMS group and significantly greater than smaller silyl ethers like TMS and TES. wikipedia.org However, it is generally cleaved by fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), which act as strong nucleophiles towards silicon. nih.govcdnsciencepub.com The formation of the very strong silicon-fluoride bond provides the thermodynamic driving force for this cleavage reaction.

Chemoselective Cleavage Methods

The high stability of TBDPS ethers allows for the selective cleavage of other protecting groups in their presence. Conversely, specific reagents have been developed for the chemoselective deprotection of TBDPS ethers while leaving other sensitive functionalities unharmed.

Fluoride-Based Reagents: The most common method for TBDPS ether cleavage is treatment with a fluoride source like TBAF. nih.govcdnsciencepub.com

Selective Cleavage of Other Silyl Ethers: It is possible to selectively cleave less stable silyl ethers in the presence of a TBDPS group. For example, TBDMS ethers can be removed selectively using reagents like LiCl in a mixture of DMF and water, leaving the TBDPS group unaffected. capes.gov.br

Chemoselective TBDPS Cleavage: Several methods have been developed to remove the TBDPS group while preserving other protecting groups.

Triflic acid on silica gel can smoothly cleave TBDPS ethers in acetonitrile, offering an efficient and environmentally friendly heterogeneous method. nih.gov

1,3-dibromo-5,5-dimethylhydantoin (DBH) in DMSO serves as a catalytic system for deprotecting TBDPS ethers and is compatible with groups like acetates, benzoates, and benzyl ethers. tandfonline.com

Acetyl chloride in catalytic amounts in dry methanol (B129727) is effective for removing TBDPS ethers without affecting many other protecting groups. organic-chemistry.orgorganic-chemistry.org

Selectfluor under microwave irradiation can chemoselectively cleave alkyl TBDPS ethers in high yield in the presence of aryl silyl ethers. organic-chemistry.org

Table 3: Selected Chemoselective Cleavage Methods for TBDPS Ethers
Reagent/SystemConditionsSelectivity/CompatibilityReference
TBAFTHFStandard cleavage method cdnsciencepub.com
CF₃SO₃H-SiO₂AcetonitrileTolerates various other protecting groups nih.gov
DBH (catalyst)DMSOCompatible with acetates, benzoates, benzyl ethers tandfonline.com
Acetyl Chloride (catalyst)Dry MeOHTolerates various other protecting groups organic-chemistry.orgorganic-chemistry.org

Stereochemical Aspects of Silylation Reactions

The reaction of this compound with chiral substrates can proceed with a degree of stereochemical control, influenced by the existing stereochemistry of the molecule. A notable example is the differentiation between diastereotopic hydroxyl groups.

As mentioned previously, the silylation of cyclic polyols, such as those found in carbohydrates, can show selectivity for equatorial over axial hydroxyl groups. wikipedia.org This preference is a manifestation of stereochemical control, where the bulky silylating agent preferentially attacks the more accessible equatorial position to minimize steric interactions in the transition state. This allows for the selective protection of one stereoisomer over another, which is a valuable tool in the synthesis of complex, stereochemically rich molecules.

Advanced Methodologies and Novel Transformations Involving Tert Butylchlorodiphenylsilane

Use as a Mild HCl-Releasing Reagent

In a significant departure from its role as a protecting group precursor, tert-Butylchlorodiphenylsilane has been effectively employed as a mild reagent for the in situ generation of hydrogen chloride (HCl). This application is particularly valuable in reactions that are sensitive to strong acids. In combination with acetic acid (AcOH), TBDPSCl serves as a controlled source of HCl. Mechanistic studies have confirmed this role, where experiments using a two-chamber system demonstrated that the ex situ generation of HCl from TBDPSCl and AcOH could successfully promote the desired reaction, confirming their function as mild HCl-releasing reagents. This method provides a more controlled and gentler alternative to the direct addition of aqueous or gaseous HCl, which can be harsh and difficult to manage in sensitive synthetic environments.

Integration in Organocatalytic Asymmetric Synthesis

In the field of organocatalytic asymmetric synthesis, the strategic use of protecting groups is fundamental to achieving high levels of stereocontrol. The tert-butyldiphenylsilyl (TBDPS) group, derived from this compound, is frequently utilized to mask hydroxyl groups in substrates. The steric bulk and electronic properties of the TBDPS group can influence the conformational preferences of the substrate, thereby directing the approach of the catalyst and reactants to achieve high enantioselectivity or diastereoselectivity. Although this compound is not itself an organocatalyst, its role in substrate modification is a key element in the design and execution of many successful organocatalytic asymmetric transformations. The stability of the TBDPS group ensures it remains in place during the catalytic cycle and can be removed at a later stage without compromising the newly formed stereocenters.

Solid-Phase Synthesis Applications

The application of this compound in solid-phase synthesis is primarily through the incorporation of the tert-butyldiphenylsilyl (TBDPS) protecting group onto monomers used in the synthesis, particularly in solid-phase peptide synthesis (SPPS). In the widely used Fmoc/tBu strategy, the N-terminal of the amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains are protected by acid-labile groups, such as the tert-butyl (tBu) group. The TBDPS group serves as a robust protecting group for the side chains of certain amino acids. Its stability to the basic conditions required for Fmoc group removal and the acidic conditions for cleavage from the resin makes it a valuable tool in the synthesis of complex peptides. While TBDPSCl is used in the preparation of these protected amino acid building blocks, it is not directly involved in the solid-phase synthesis cycle itself.

Regiodivergent Hydrochlorocarbonylation of Alkenes

A novel and significant application of this compound is its role in the palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes. lookchem.com In this transformation, TBDPSCl, in conjunction with acetic acid, functions as a mild source of HCl. lookchem.com This reaction converts readily available alkenes into valuable alkyl acid chlorides with high regioselectivity, yielding either branched or linear products depending on the choice of ligands and solvents. lookchem.com The reaction demonstrates good functional group compatibility and provides a complementary method for the synthesis of a variety of carbonyl compounds. lookchem.com Mechanistic investigations have shown that the reaction proceeds via a palladium hydride pathway, and the presence of carbon monoxide (CO) promotes the reductive elimination of the acyl-Pd-Cl intermediate. lookchem.com

ParameterCondition for Branched ProductCondition for Linear Product
CatalystPd(PtBu3)2PdCl2
Ligand-Xantphos
HCl SourceThis compound and Acetic AcidThis compound and Acetic Acid
SolventDCEPhCl
CO Pressure30 atm40 atm
Temperature80 °C100 °C
Optimized reaction conditions for the palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes. lookchem.com

Structural and Spectroscopic Investigations of Tert Butyldiphenylsilyl Derivatives

X-ray Diffraction Analysis of Molecular and Crystal Structures

Studies on various TBDPS derivatives reveal how the functional group attached to the silicon atom can influence the molecular geometry. For instance, the crystal structure of 2-[(tert-butyldiphenylsilyl)oxy]-1,2-diphenylethan-1-one was analyzed to determine the effect of the bulky TBDPS protecting group on the conformation of the benzoin (B196080) moiety. iucr.org The analysis showed an O1—C1—C2—O2 torsion angle of 38.34(16)°, which is comparable to that of unprotected benzoin, indicating that even a large silyl (B83357) group does not drastically alter the core conformation in this case. iucr.org

In a comparative study, the molecular structures of phenyl (tBuPh₂Si-Ph), methoxy (B1213986) (tBuPh₂Si-OMe), and amino (tBuPh₂Si-NC₄H₈) derivatives of tert-butyldiphenylsilane were elucidated. d-nb.info These analyses provide a clear picture of the tetrahedral geometry around the silicon atom and the spatial arrangement of the bulky substituents. Another complex derivative, 3-(tert-butyldiphenylsilyl)-1-(2,6-dichlorophenyl)-2,2-diphenylpropan-1-ol, has also been characterized, demonstrating the utility of X-ray diffraction for complex molecular architectures. researchgate.net

The crystallographic data for several tert-butyldiphenylsilyl derivatives are summarized in the table below.

Table 1: Selected Crystallographic Data for tert-Butyldiphenylsilyl Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
tert-ButyltriphenylsilaneMonoclinicP2₁/ca = 16.21 Å, b = 9.01 Å, c = 14.73 Å, β = 111.9° d-nb.info
tert-ButylmethoxydiphenylsilaneMonoclinicP2₁/ca = 15.68 Å, b = 9.15 Å, c = 12.30 Å, β = 108.9° d-nb.info
3-(tert-butyldiphenylsilyl)-1-(2,6-dichlorophenyl)-2,2-diphenylpropan-1-olMonoclinicP2₁/na = 10.4363 Å, b = 17.128 Å, c = 17.875 Å, β = 90.934° researchgate.net
2-[(tert-butyldiphenylsilyl)oxy]-1,2-diphenylethan-1-oneTriclinicP-1a = 9.929 Å, b = 10.638 Å, c = 13.064 Å, α = 96.69°, β = 101.99°, γ = 102.73° iucr.org

Analysis of Intermolecular Interaction Patterns in Crystalline State

The packing of molecules in a crystal is governed by a complex interplay of intermolecular interactions. ias.ac.in The analysis of these interactions in TBDPS derivatives provides insight into the principles that determine their solid-state structures. Hirshfeld surface analysis and 2D fingerprint plots are powerful tools for visualizing and quantifying these interactions. d-nb.infonih.govrsc.org

The nature of the functional group on the silicon atom directly influences the crystal packing. d-nb.info For example, in the crystal structure of tert-butyltriphenylsilane, the packing is dominated by a multitude of directional C(methyl)H···C(π) interactions between the tert-butyl groups and the phenyl rings. d-nb.info In contrast, the methoxy derivative, tert-butylmethoxydiphenylsilane, exhibits different patterns characterized by short H···H contacts, which are likely guided by pre-orienting C(aryl)H···O and C(aryl)H···C(π) hydrogen bonds. d-nb.info

Interestingly, in the amino derivative studied, the nitrogen atom is not involved in significant intermolecular interactions, suggesting that dispersive H···H contacts play a more crucial role in the crystal cohesion. d-nb.info In the crystal structure of the silylated benzoin derivative, a weak C—H···O hydrogen bond forms chains of molecules, demonstrating the role of even weak interactions in defining the supramolecular architecture. iucr.org

Table 2: Dominant Intermolecular Interactions in Selected TBDPS Derivatives

CompoundDominant Interaction TypesReference
tert-ButyltriphenylsilaneC(methyl)H···C(π) interactions d-nb.info
tert-ButylmethoxydiphenylsilaneShort H···H contacts, C(aryl)H···O and C(aryl)H···C(π) hydrogen bonds d-nb.info
2-[(tert-butyldiphenylsilyl)oxy]-1,2-diphenylethan-1-oneWeak C—H···O hydrogen bonds forming molecular chains iucr.org

NMR Spectroscopic Studies for Structural Elucidation and Mechanistic Insight

NMR spectroscopy is an indispensable tool for the characterization of TBDPS derivatives in solution. ¹H, ¹³C, and ²⁹Si NMR provide detailed information that confirms the molecular structure and can also be used to monitor reaction progress and gain mechanistic insights. d-nb.infonih.gov

For structural elucidation, the NMR spectra of TBDPS ethers have characteristic signals. The ¹H NMR spectrum typically shows a singlet for the nine protons of the tert-butyl group between δ 0.9-1.1 ppm and multiplets for the ten protons of the two phenyl groups. thieme-connect.de The ¹³C NMR spectrum displays characteristic signals for the tert-butyl methyl carbons around 27 ppm and the quaternary carbon at approximately 18-19 ppm. d-nb.infothieme-connect.de

Specific chemical shifts can provide further structural detail. For example, in a study of different TBDPS derivatives, the ²⁹Si NMR chemical shifts were found to be δ = 5.4 ppm for the phenyl derivative and δ = 2.5 ppm for the methoxy derivative, reflecting the different electronic environments of the silicon atom. d-nb.info

Table 3: Characteristic NMR Data for Selected tert-Butyldiphenylsilyl Derivatives (in C₆D₆)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)²⁹Si NMR (δ, ppm)Reference
tert-Butyltriphenylsilane1.20 (s, 9H, C(CH₃)₃), 7.16 (m, 9H, HPh), 7.68 (m, 6H, HPh)18.9 (C(CH₃)₃), 29.0 (C(CH₃)₃), 128.1, 129.5, 135.2, 136.9 (CPh)5.4 d-nb.info
tert-Butylmethoxydiphenylsilane1.13 (s, 9H, C(CH₃)₃), 3.38 (s, 3H, OCH₃), 7.20 (m, 6H, HPh), 7.74 (m, 4H, HPh)19.4 (C(CH₃)₃), 27.0 (C(CH₃)₃), 52.0 (OCH₃), 128.1, 129.9, 134.0, 135.9 (CPh)2.5 d-nb.info

Beyond static structural confirmation, NMR is a powerful technique for studying reaction mechanisms. nih.gov For instance, mechanistic studies supported by ¹H and ¹³C NMR spectroscopy have been used to monitor the reactivity of TBDPS ethers. In one such study, it was observed that under specific conditions with trifluoroacetic anhydride, the TBDPS-protected substrates were recovered practically intact, demonstrating the stability of the protecting group, an important mechanistic insight confirmed directly by NMR analysis. rsc.org This ability to quantitatively monitor reactants, intermediates, and products in real-time makes NMR a crucial tool for understanding the behavior of TBDPS derivatives in chemical transformations. nih.gov

Retrosynthetic Strategies Employing the Tert Butyldiphenylsilyl Group

Application in Complex Natural Product Total Synthesis

The total synthesis of natural products often necessitates a multi-step approach where specific functional groups must be masked to prevent unwanted side reactions. The TBDPS group has proven invaluable in this regard due to its robustness under a wide range of reaction conditions. acs.org Its stability to acidic and many basic conditions makes it a preferred choice for protecting alcohols during complex synthetic sequences. wikipedia.orgchem-station.com

For instance, in the synthesis of Amphidinolides T1, T3, and T4, the TBDPS group was employed to protect a key hydroxyl group, facilitating a series of transformations, including the construction of a trisubstituted tetrahydrofuran (B95107) core. gla.ac.uk Similarly, the synthesis of (+)-Nakadomarin A utilized a TBDPS-protected intermediate in a key stereoselective cycloaddition step. acs.org The increased resistance of the TBDPS group to acidic hydrolysis compared to other silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) is a significant advantage in multi-step syntheses where acidic conditions are frequently encountered. wikipedia.org

The TBDPS group's utility is further highlighted in syntheses requiring the differentiation of multiple hydroxyl groups. Its preferential reaction with primary alcohols over secondary and tertiary alcohols allows for selective protection, a critical aspect in the synthesis of polyhydroxylated natural products. chem-station.comnih.gov This selectivity is driven by the steric hindrance of the TBDPS group. wikipedia.org

Table 1: Examples of Natural Product Syntheses Utilizing the TBDPS Protecting Group

Natural ProductKey Synthetic Strategy Involving TBDPSReference
Amphidinolides T1, T3, T4Protection of a hydroxyl group during the construction of the tetrahydrofuran core. gla.ac.uk
(+)-Nakadomarin AUse of a TBDPS-protected intermediate in a stereoselective cycloaddition. acs.org
(-)-Erinacine EProtection of a primary alcohol to allow for transformations on other parts of the molecule. acs.org

Strategic Placement and Removal of the TBDPS Group

The strategic placement of the TBDPS group is a cornerstone of its effective use in retrosynthesis. The most common method for introducing the TBDPS group is the reaction of an alcohol with tert-butylchlorodiphenylsilane (TBDPSCl) in the presence of a base such as imidazole (B134444) or pyridine (B92270) in a solvent like dimethylformamide (DMF). wikipedia.orgnih.gov The bulky nature of the TBDPS group generally leads to the selective protection of less sterically hindered primary alcohols over secondary and tertiary alcohols. chem-station.com

The removal of the TBDPS group, or deprotection, is typically achieved using a source of fluoride (B91410) ions, with tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (THF) being the most common reagent. harvard.eduuwindsor.ca The high affinity of silicon for fluoride drives this reaction. harvard.edu The cleavage of the Si-O bond is highly selective, leaving other functional groups intact. uwindsor.ca

Alternative deprotection methods have also been developed to accommodate sensitive substrates. These include the use of hydrogen fluoride-pyridine complex (HF-Pyridine) or triethylamine (B128534) trihydrofluoride (Et3N·3HF). harvard.edu In some instances, acidic conditions can be employed for deprotection, although the TBDPS group is notably more stable to acid than many other silyl ethers. wikipedia.orgchem-station.com For example, it is resistant to 80% acetic acid, which is often used to cleave other silyl ethers like TBDMS. wikipedia.org

Table 2: Common Reagents for the Placement and Removal of the TBDPS Group

ProcessReagent(s)Typical Conditions
Placement This compound (TBDPSCl), ImidazoleDMF, room temperature
Removal Tetrabutylammonium fluoride (TBAF)THF, room temperature
Removal Hydrogen fluoride-pyridine (HF-Pyridine)CH3CN, 0 °C
Removal Triethylamine trihydrofluoride (Et3N·3HF)

Q & A

Q. How should tert-Butylchlorodiphenylsilane be stored and handled to prevent degradation during experiments?

Methodological Answer: Due to its moisture sensitivity, store the compound under inert gas (e.g., nitrogen or argon) in airtight containers with desiccants. Use anhydrous solvents and Schlenk-line techniques for transfers. Monitor humidity levels (<5% RH) in gloveboxes or dry rooms during weighing and handling .

Q. What safety protocols are essential when working with this compound in laboratory settings?

Methodological Answer: Follow institutional chemical hygiene plans: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors. Equip workstations with spill kits containing inert adsorbents (e.g., sand) for chlorosilane spills. Pre-plan neutralization protocols using dry bases (e.g., sodium bicarbonate) .

Q. What are the standard synthetic protocols for introducing this compound as a protecting group in organic synthesis?

Methodological Answer: Typical silylation involves reacting the compound with alcohols or amines in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres. Use 1.1–1.5 equivalents of silane and a base (e.g., imidazole or triethylamine) to scavenge HCl. Monitor reaction progress via TLC or GC-MS. Purify via flash chromatography under inert conditions .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions when using this compound in multi-step syntheses?

Methodological Answer: Employ a 2<sup>k</sup> factorial design to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, vary temperature (0°C vs. 25°C) and solvent (THF vs. DCM) to assess their interaction effects on silylation efficiency. Use ANOVA to identify statistically significant factors and optimize yield while minimizing side reactions (e.g., over-silylation) .

Q. What computational strategies are effective in predicting the reactivity of this compound with different nucleophiles?

Methodological Answer: Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions with alcohols, thiols, or amines. Use molecular dynamics simulations to study steric effects from the tert-butyl and diphenyl groups. Validate predictions with kinetic studies (e.g., rate constants via <sup>1</sup>H NMR) .

Q. What advanced analytical techniques are required to characterize byproducts formed during silylation reactions with this compound?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) and <sup>29</sup>Si NMR to identify siloxane byproducts. Pair with HPLC-UV/IR for quantification. For trace impurities, employ gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) in selective reaction monitoring (SRM) mode .

Q. How do steric and electronic properties of this compound compare to structurally related silylating agents in protection/deprotection reactions?

Methodological Answer: Compare with analogs (e.g., tert-butyldimethylsilyl chloride) via Hammett substituent constants (σ) and Tolman cone angles. Conduct competitive silylation experiments using equimolar silanes and analyze product ratios via <sup>13</sup>C NMR. The bulky diphenyl group in tert-butyldiphenylsilane reduces nucleophilic attack rates but enhances steric protection .

Q. What methodologies are recommended for resolving contradictory data regarding the stability of this compound under varying pH conditions?

Methodological Answer: Systematically vary pH (2–12) in buffered aqueous-organic mixtures and monitor degradation kinetics via UV-Vis spectroscopy (λ = 260 nm). Use Arrhenius plots to extrapolate shelf-life under storage conditions. Employ chemometric tools (e.g., PCA) to analyze datasets and identify confounding variables (e.g., trace metal ions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.